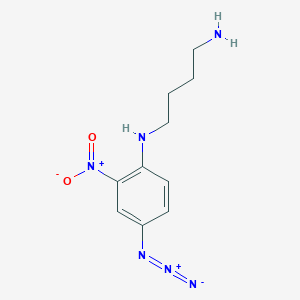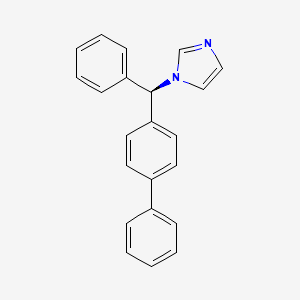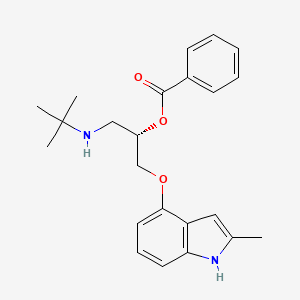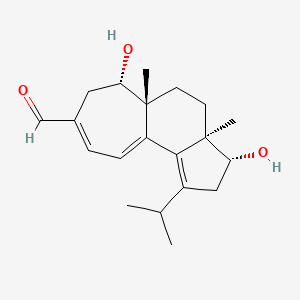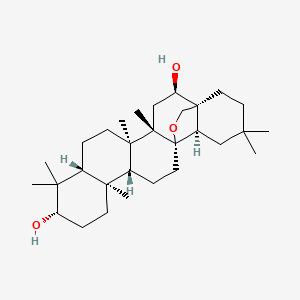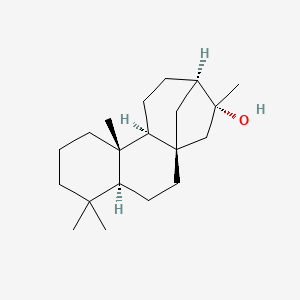![molecular formula C19H24ClN3S B1252469 N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine is a member of phenothiazines.
Scientific Research Applications
Molecular Interactions and Complex Formation
- Hydrogen Bonded Interactions : A study by Elm et al. (2016) investigates the molecular interactions between butane-1,4-diamine and sulfuric acid, revealing significant insights into complex formation and stability in atmospheric processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Synthesis and Structural Analysis
- Macrocyclic Complexes Synthesis : Tadokoro et al. (1991) explore the synthesis of macrocyclic complexes involving butane-1,4-diamine, contributing to the understanding of structural chemistry (Tadokoro, O̅kawa, Matsumoto, Koikawa, & Kida, 1991).
- Structure Characterization : The work by Yang-qing (2008) focuses on the synthesis and structural characterization of a compound involving butane-1,4-diamine, emphasizing the importance of hydrogen bonds in stabilizing molecular structures (Yang-qing, 2008).
Metal Complexes and Coordination Chemistry
- Nickel(II) Complexes : Elder (1978) discusses the formation of nickel(II) complexes with butane-1,4-diamine, providing insights into coordination chemistry and potential applications in catalysis (Elder, 1978).
- Palladium(II) and Platinum(II) Complexes : Research by Codina et al. (1999) examines the reactivity of butane-1,4-diamine with palladium(II) and platinum(II) salts, contributing to the understanding of polyamine complexes in inorganic chemistry (Codina, Caubet, López, Moreno, & Molins, 1999).
Chemosensors and Detection Mechanisms
- Fluorescent Chemosensors : Research by Tolpygin et al. (2007) highlights the development of N,N'-bis(9-anthrylmethyl)butane-1,4-diamine as effective chemosensors for detecting metal cations, contributing to the field of sensor technology (Tolpygin, Rybalkin, Shepelenko, Makarova, Metelitsa, Revinskii, Tsukanov, Dubonosov, Bren, & Minkin, 2007).
Novel Applications in Chemistry
- Development of Fluorescent Sensors : Chakraborty and Mandal (2018) explore the design and development of sensors containing butane-1,4-diamine, emphasizing their application in detecting hazardous substances (Chakraborty & Mandal, 2018).
Properties
Molecular Formula |
C19H24ClN3S |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C19H24ClN3S/c20-15-8-9-19-17(14-15)23(13-5-12-22-11-4-3-10-21)16-6-1-2-7-18(16)24-19/h1-2,6-9,14,22H,3-5,10-13,21H2 |
InChI Key |
QZUVYCFQTWCVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNCCCCN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


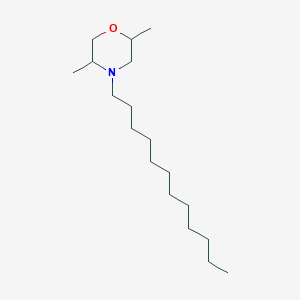
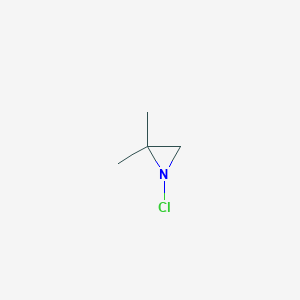

![2-[[5-(Carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid](/img/structure/B1252392.png)
![11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline](/img/structure/B1252393.png)
![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)

